molecular formula C22H19FN4O2S B3619820 2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide

2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide

Cat. No.: B3619820
M. Wt: 422.5 g/mol
InChI Key: ZHZQDDMUTINREL-UHFFFAOYSA-N
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Description

The compound “2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide” is a complex organic molecule. It contains several functional groups, including a benzyl group, a fluorophenyl group, a triazolylthio group, and a furylmethylacetamide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several different functional groups. The benzyl and fluorophenyl groups are aromatic, contributing to the compound’s stability. The triazole ring is a heterocycle containing two nitrogen atoms, and the thio group is a sulfur analog of an ether group. The acetamide group contains a carbonyl (C=O) and an amine (NH2), making it a key site for potential reactivity .


Chemical Reactions Analysis

As for the chemical reactions, the compound’s reactivity would likely be influenced by the various functional groups present. For instance, the electron-rich aromatic rings could undergo electrophilic aromatic substitution reactions, while the acetamide group could participate in nucleophilic acyl substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and polar functional groups could affect its solubility, boiling point, melting point, and other physical properties. The compound’s chemical properties, such as its reactivity and stability, would also be influenced by these structural features .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available information. As with any chemical, appropriate precautions should be taken when handling it to avoid potential health risks .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as medicinal chemistry, materials science, or chemical synthesis. Further studies could also aim to elucidate its mechanism of action and to optimize its synthesis .

Properties

IUPAC Name

2-[[5-benzyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2S/c23-17-8-10-18(11-9-17)27-20(13-16-5-2-1-3-6-16)25-26-22(27)30-15-21(28)24-14-19-7-4-12-29-19/h1-12H,13-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZQDDMUTINREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide
Reactant of Route 3
2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide
Reactant of Route 4
2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide

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